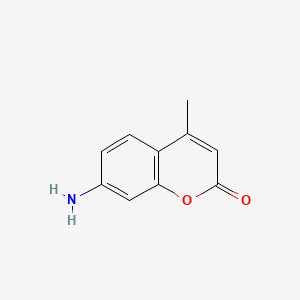

7-Amino-4-methylcoumarin

Cat. No. B1665955

Key on ui cas rn:

26093-31-2

M. Wt: 175.18 g/mol

InChI Key: GLNDAGDHSLMOKX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06194190B1

Procedure details

After the plasmid DNA obtained was introduced to the yeast BJ2168, transformants obtained on an auxotrophic plate (6.7 g/l yeast nitrogen base, 20 g/l glucose, 20 mg/l tryptophan, 20 mg/l histidine, 20 mg/l uracil, 15 g/l agar) were each inoculated into a test tube containing 5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose) and cultured at 30° C. for 16 hours. Each culture broth was transferred to a conical flask containing 500 ml of the above-described auxotrophic medium and cultured at 30° C. for 16 hours. The culture broth was centrifuged to harvest cells. The cells obtained were suspended in 50 ml of buffer C (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 30 mM DTT) and incubated at 30° C. for 10 minutes, followed by centrifugation. The cells obtained were further suspended in 10 ml of buffer D (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 2 mM DTT), and Zymolyase-100T (manufactured by Seikagaku Corp.) was added so as to a final concentration of 0.5 mg/ml, followed by incubation at 30° C. for 30 minutes and subsequent centrifugation, to yield a protoplast. The protoplast obtained was then suspended in 20 ml of buffer E (50 mM Tris-HCl, pH 7.5, 2 mM DTT). EDTA, KCl, and Triton X-100 were added so as to respective final concentrations of 1 mM, 0.2 M, and 0.2%, followed by incubation at 37° C. for 5 minutes. This suspension was heat-treated at 100° C. for 15 minutes, and then centrifuged to yield a lysate. From this lysate, a modified enzyme preparation was prepared, by the same purification method as that for amino terminal protecting group-releasing enzyme described in item (9) of Example 1. One unit of the modified enzyme preparation was defined as the amount of enzyme capable of producing 1 μmol of 7-amino-4-methylcoumarine in one minute at a pH of 7.6 and 75° C. in the presence of an Met-MCA as the substrate. The yeast expressing the above protein is named and designated as Saccharomyces cerevisiae BJ2168/pAcDAP, and has been deposited under accession number FERM BP-5952 with the National Institute of Bioscience and Human-Technology, Agency of Industrial Science and Technology, Ministry of International Trade and Industry, of which the address is 1-3, Higashi 1-chome, Tsukuba-shi, Ibaraki-ken, 305 Japan (date of original deposit: May 23, 1997).

Name

sorbitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( 9 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

DTT

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sorbitol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

DTT

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

DTT

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[CH2:13](O)C(N)(CO)CO.Cl.C(S)[C@@H](O)[C@H](O)CS.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[Cl-].[K+].CCC(CO[C:59]([C:72]([N:74](CC[NH+](C)C)C)=O)(C1C=CC=CC=1)[C:60]1C=CC=CC=1)CC.[Cl-].N[C@H](C(O)=O)CCSC>>[NH2:74][C:72]1[CH:2]=[C:3]2[C:5]([C:7]([CH3:13])=[CH:9][C:11](=[O:12])[O:4]2)=[CH:60][CH:59]=1 |f:1.2,5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCSC)C(=O)O

|

Step Two

|

Name

|

sorbitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

[Compound]

|

Name

|

( 9 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Five

|

Name

|

DTT

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H]([C@@H](CS)O)O)S

|

Step Six

|

Name

|

sorbitol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Seven

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Eight

|

Name

|

DTT

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H]([C@@H](CS)O)O)S

|

Step Nine

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Ten

|

Name

|

DTT

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H]([C@@H](CS)O)O)S

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

each inoculated into a test tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each culture broth was transferred to a conical flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 500 ml of the above-described auxotrophic medium

|

WAIT

|

Type

|

WAIT

|

|

Details

|

cultured at 30° C. for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cells obtained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

incubated at 30° C. for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cells obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added so as to a final concentration of 0.5 mg/ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by incubation at 30° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequent centrifugation, to yield a protoplast

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The protoplast obtained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by incubation at 37° C. for 5 minutes

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This suspension was heat-treated at 100° C. for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a lysate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From this lysate, a modified enzyme preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared, by the same purification method as that for amino terminal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

One unit of the modified enzyme preparation

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C2C(=CC(OC2=C1)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1 μmol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |